2'-DEOXY-N6-METHYLADENOSINE 3',5'-BISPHOSPHATE TETRAAMMONIUM SALT
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Overview
Description
Azane;[(3S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a purine base, a sugar moiety, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2'-DEOXY-N6-METHYLADENOSINE 3',5'-BISPHOSPHATE TETRAAMMONIUM SALT typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Sugar Moiety: The sugar moiety is attached to the purine base through a glycosylation reaction, which is catalyzed by acidic or basic conditions.
Phosphorylation: The final step involves the phosphorylation of the sugar moiety to introduce the phosphate group. This is typically achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis steps under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Azane;[(3S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the purine base, while reduction may produce reduced forms of the sugar moiety.
Scientific Research Applications
Azane;[(3S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of 2'-DEOXY-N6-METHYLADENOSINE 3',5'-BISPHOSPHATE TETRAAMMONIUM SALT involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It affects pathways related to DNA replication, transcription, and translation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.
Guanosine Monophosphate (GMP): Similar purine base but with a different sugar moiety.
Cytidine Monophosphate (CMP): Different purine base but similar sugar and phosphate groups.
Uniqueness
Azane;[(3S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate is unique due to its specific combination of a methylamino purine base, a sugar moiety, and a single phosphate group, which gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
azane;[(3S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2.3H3N/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);3*1H3/t6-,7?,8?;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLGRUQMTPNFKT-FIMBUHDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)OP(=O)(O)O.N.N.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C[C@@H](C(O3)COP(=O)(O)O)OP(=O)(O)O.N.N.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N8O9P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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